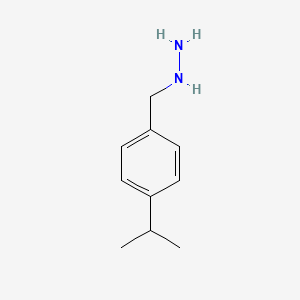

(4-ISOPROPYL-BENZYL)-HYDRAZINE

Description

Contextualization within Substituted Hydrazines and Benzyl (B1604629) Derivatives

Substituted hydrazines are a broad class of organic compounds that contain a nitrogen-nitrogen single bond and have at least one hydrogen atom replaced by an organic substituent. psu.edu These compounds are known for their diverse chemical reactivity and have found numerous applications in both industrial and laboratory settings. psu.eduwikipedia.org The nature of the substituent on the hydrazine (B178648) moiety significantly influences the compound's physical and chemical properties.

Benzyl derivatives, on the other hand, are compounds containing a benzyl group (a benzene (B151609) ring attached to a CH₂ group). The benzyl group is a common structural motif in organic chemistry, and its derivatives are widely studied for their reactivity, which is often influenced by the substituents on the aromatic ring. In the case of (4-isopropyl-benzyl)-hydrazine, the isopropyl group at the para position of the benzyl ring can exert electronic and steric effects on the molecule's reactivity. The isopropyl group is known to be an electron-donating group, which can influence the nucleophilicity of the hydrazine moiety.

Significance of Hydrazine Functionality in Chemical Synthesis and Research

The hydrazine functional group (-NHNH₂) is a powerful tool in chemical synthesis due to its unique properties. wikipedia.orgoup.com It is a potent nucleophile, a characteristic enhanced by the "alpha effect," where the presence of adjacent atoms with lone pairs of electrons increases nucleophilicity. oup.com This high reactivity allows hydrazines to participate in a wide range of chemical transformations.

One of the most common applications of hydrazines is in the formation of hydrazones through condensation reactions with aldehydes and ketones. wikipedia.orgorganic-chemistry.org Hydrazones are stable compounds that serve as important intermediates in various synthetic pathways, including the synthesis of heterocyclic compounds like pyrazoles. wikipedia.orgorgsyn.org Furthermore, the nitrogen-nitrogen bond in hydrazine can be cleaved under specific conditions, making it a useful reagent in reduction reactions, such as the Wolff-Kishner reduction. chemistryviews.org In modern organic synthesis, hydrazine derivatives are also employed as precursors to blowing agents for polymers and in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgrsc.org

Overview of Research Trajectories for Alkyl/Aryl-Benzyl Hydrazines

Research into alkyl- and aryl-benzyl hydrazines has followed several key trajectories. A significant area of focus has been the development of efficient and selective synthetic methods for their preparation. psu.eduresearchgate.netnih.gov These methods often involve the reaction of a substituted benzyl halide with hydrazine or a protected hydrazine derivative. ontosight.ai Controlling the degree of substitution on the hydrazine nitrogen atoms is a key challenge in these syntheses. psu.edu

Another major research direction is the exploration of the biological activities of these compounds. Many substituted hydrazines exhibit a range of pharmacological properties, and the benzylhydrazine (B1204620) scaffold is a common feature in molecules with potential therapeutic applications. mdpi.com For instance, research has explored the antimicrobial and enzyme-inhibiting properties of various substituted benzylhydrazines. nih.gov The synthesis of novel derivatives with varied substitution patterns on the benzyl ring allows for the systematic investigation of structure-activity relationships. nih.gov

Furthermore, the reactivity of alkyl/aryl-benzyl hydrazines continues to be a subject of academic inquiry. Studies have investigated their use in the synthesis of complex organic molecules and materials. For example, benzyl-hydrazone linkages have been utilized in the development of dynamic covalent networks and hydrogels. researchgate.net The ability to tune the properties of these materials by altering the structure of the benzylhydrazine precursor is an active area of research.

Scope and Objectives of Academic Inquiry into this compound

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, academic inquiry into this compound can be understood through the broader context of substituted benzyl hydrazines. The primary objectives of studying a compound like this compound would include:

Development of Synthetic Routes: Devising efficient and high-yielding methods for its synthesis, likely involving the reaction of 4-isopropylbenzyl chloride or bromide with hydrazine hydrate. ontosight.ai Key parameters to optimize would include reaction temperature, solvent, and molar ratios of reactants to maximize yield and minimize the formation of di-substituted byproducts.

Characterization of Physicochemical Properties: A thorough investigation of its physical and chemical properties, such as its boiling point, density, and solubility, is fundamental for its application in further research. chemicalbook.comchemblink.com

Exploration of Reactivity: Studying its participation in characteristic hydrazine reactions, such as hydrazone formation with various aldehydes and ketones, and its potential as a reducing agent or as a precursor in the synthesis of heterocyclic compounds. wikipedia.orgorganic-chemistry.org

Investigation of Potential Applications: Based on the known properties of related compounds, research would likely explore the potential of this compound and its derivatives in areas such as medicinal chemistry and materials science. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | chemicalbook.com |

| Molecular Weight | 164.25 g/mol | chemicalbook.com |

| Boiling Point | 100-105 °C (at 2 Torr) | chemicalbook.com |

| Density | 0.975 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 7.56 ± 0.70 (Predicted) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylphenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYNHHNNZIWSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199822 | |

| Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51860-03-8 | |

| Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051860038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropyl Benzyl Hydrazine

Established Synthetic Pathways to Hydrazines

The synthesis of hydrazines, a class of compounds characterized by a nitrogen-nitrogen single bond, can be achieved through various established chemical transformations. These methods are broadly applicable and can be adapted for the synthesis of a wide range of substituted hydrazines.

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it can be effectively employed in the synthesis of hydrazines. This approach typically involves the reaction of a carbonyl compound with hydrazine (B178648) or a hydrazine derivative to form a hydrazone intermediate, which is subsequently reduced to the corresponding hydrazine.

The general mechanism of reductive amination of an aldehyde or ketone with hydrazine proceeds in two main stages. First, the hydrazine undergoes a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a hydrazone. The resulting C=N double bond of the hydrazone is then reduced to a C-N single bond using a suitable reducing agent.

Recent advancements in this field have explored various catalytic systems to enhance the efficiency and selectivity of reductive amination for hydrazine synthesis. For instance, a facile and general nickel-catalyzed reductive amination of aldehydes and ketones has been developed using hydrazine hydrate as both the nitrogen and hydrogen source libretexts.org. This method has been successfully applied to a wide range of substrates, affording the corresponding primary amines in good to excellent yields. Furthermore, enzymatic approaches utilizing imine reductases (IREDs) have shown promise in the reductive amination of carbonyls with hydrazines, a process termed reductive hydrazination nih.gov. These biocatalytic methods offer the potential for highly selective and environmentally benign syntheses of substituted hydrazines. The choice of reducing agent is crucial and can range from common hydride reagents like sodium borohydride to catalytic hydrogenation.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry and a cornerstone for the synthesis of substituted hydrazines. This method involves the reaction of a suitable nucleophile, such as hydrazine, with an electrophilic substrate, typically an alkyl or benzyl (B1604629) halide.

The reaction of a benzyl halide with hydrazine is a classic example of an SN2 reaction, where the lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic benzylic carbon, displacing the halide leaving group stackexchange.comucalgary.ca. This direct alkylation of hydrazine is a straightforward approach to synthesizing benzylhydrazines. However, a potential challenge with this method is the possibility of over-alkylation, leading to the formation of di- and tri-substituted hydrazines. To control the degree of substitution, reaction conditions such as the stoichiometry of the reactants and temperature must be carefully managed. The use of a large excess of hydrazine can favor the formation of the desired mono-substituted product.

Hydrazinolysis of Precursors

Hydrazinolysis is a chemical reaction that involves the cleavage of a chemical bond by reaction with hydrazine. This method is particularly useful for the synthesis of hydrazines from various precursor molecules, such as phthalimides and amides.

The mechanism of hydrazinolysis typically involves the nucleophilic attack of hydrazine on a carbonyl carbon of the precursor molecule. This is followed by a series of steps that ultimately lead to the cleavage of a bond within the precursor and the formation of a hydrazine derivative. For example, the hydrazinolysis of phthalimide is a key step in the Gabriel synthesis of primary amines, where hydrazine is used to liberate the desired amine from the phthalimide intermediate. While broadly applied in other areas, its direct application to the synthesis of benzylhydrazines from simple precursors is less common compared to reductive amination and nucleophilic substitution.

Specific Routes for (4-ISOPROPYL-BENZYL)-HYDRAZINE

Building upon the general principles outlined above, specific synthetic pathways for this compound can be devised. The most direct and practical approaches involve the use of readily available starting materials such as 4-isopropylbenzyl halides and 4-isopropylbenzyl alcohol.

Synthesis via 4-Isopropylbenzyl Halide Intermediates

A primary and well-established route to this compound is through the nucleophilic substitution reaction of a 4-isopropylbenzyl halide with hydrazine. This method leverages the reactivity of the benzylic halide.

The synthesis of the precursor, 4-isopropylbenzyl chloride, can be readily achieved from 4-isopropylbenzaldehyde. This transformation involves the reduction of the aldehyde to the corresponding alcohol, 4-isopropylbenzyl alcohol, followed by chlorination.

Reaction Scheme:

Reduction of 4-isopropylbenzaldehyde:

4-isopropylbenzaldehyde + NaBH4 → 4-isopropylbenzyl alcohol

Chlorination of 4-isopropylbenzyl alcohol:

4-isopropylbenzyl alcohol + SOCl2 → 4-isopropylbenzyl chloride

Reaction with Hydrazine:

4-isopropylbenzyl chloride + N2H4 → this compound

The final step, the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate, is typically carried out in a suitable solvent, and the reaction conditions are controlled to favor the formation of the mono-substituted product. A general procedure for the synthesis of benzylhydrazine (B1204620) from benzyl chloride involves the dropwise addition of the benzyl chloride to a solution of hydrazine hydrate in water. The reaction mixture is then stirred, and a base such as potassium carbonate may be added.

Interactive Data Table: Reaction Conditions for Benzylhydrazine Synthesis

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Benzyl chloride | Hydrazine hydrate | Potassium carbonate | Water | 40 | 82 |

This established methodology for benzylhydrazine provides a strong foundation for the synthesis of its 4-isopropyl substituted analogue.

Synthesis from 4-Isopropylbenzyl Alcohol Derivatives

An alternative synthetic strategy for this compound starts from 4-isopropylbenzyl alcohol. This pathway can proceed through two main approaches: conversion of the alcohol to a halide followed by reaction with hydrazine, or through a direct reductive amination-like process.

As mentioned in the previous section, 4-isopropylbenzyl alcohol can be converted to 4-isopropylbenzyl chloride using a chlorinating agent like thionyl chloride (SOCl2). The resulting halide can then undergo nucleophilic substitution with hydrazine.

Alternatively, a more direct approach could involve a reductive amination-type reaction starting from 4-isopropylbenzaldehyde, which is the oxidized form of 4-isopropylbenzyl alcohol. This would involve the in-situ formation of the hydrazone from 4-isopropylbenzaldehyde and hydrazine, followed by reduction. A patent for the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine describes a similar process where the corresponding benzaldehyde is reacted with hydrazine hydrate to form the benzal hydrazone, which is then reduced via catalytic hydrogenation (Pd/C) to yield the final benzylhydrazine product.

Reaction Scheme:

Hydrazone Formation:

4-isopropylbenzaldehyde + N2H4 → 4-isopropylbenzal hydrazone

Reduction:

4-isopropylbenzal hydrazone + [H] → this compound

This reductive amination route offers an efficient pathway, starting from the readily available 4-isopropylbenzaldehyde.

Interactive Data Table: Reductive Amination of Aldehydes with Hydrazine

| Aldehyde | Reducing System | Product |

| Benzaldehyde | Borohydride Exchange Resin-Ni(OAc)2 | Benzylamine |

| 2,4-bis(trifluoromethyl)benzaldehyde | Pd/C, H2 | 2,4-bis(trifluoromethyl)benzylhydrazine |

These established methodologies provide a clear and scientifically sound basis for the successful synthesis of this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the nature and loading of the catalyst and reducing agent.

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. wikipedia.org For the synthesis of this compound, 4-isopropylbenzaldehyde is reacted with hydrazine in the presence of a reducing agent. The selection of the reducing agent is critical; sodium borohydride is a common choice, often used in conjunction with an activating agent like boric acid or p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org The reaction temperature can also significantly impact the yield, with studies on similar reductive aminations showing variations in yield at different temperatures. researchgate.net

The choice of solvent also plays a significant role. While some protocols favor solvent-free conditions, others utilize solvents like methanol, ethanol, or 1,2-dichloroethane. organic-chemistry.org A solvent selection guide for aldehyde-based direct reductive amination highlights the importance of choosing an environmentally benign solvent that also promotes high conversion rates. strath.ac.ukfao.org

The following interactive data table illustrates how the yield of a substituted benzyl hydrazine can be influenced by various reaction parameters, based on typical findings for reductive amination reactions.

Novel Synthetic Strategies and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These include the use of catalytic systems, environmentally friendly solvents, and innovative technologies like flow chemistry.

Catalytic Synthesis Methods

Catalytic methods offer a more efficient and atom-economical route to this compound. Nickel-catalyzed reductive amination has emerged as a promising approach, utilizing hydrazine hydrate as both the nitrogen and hydrogen source. rsc.org This method avoids the need for external hydrogen gas and can be highly selective. Supported metal catalysts, such as ruthenium on titanium phosphate, have also been shown to be effective for reductive amination of carbonyl compounds at ambient temperatures. acs.org

Another innovative catalytic approach is the direct amination of benzylic C(sp³)–H bonds. A novel synthesis of benzyl hydrazines has been developed using a Cu₂O/Phen catalytic system for the oxidative amination of alkylarenes with dialkyl azodicarboxylates. This method allows for the direct functionalization of the isopropylbenzene, providing an alternative route to the target molecule.

The following table summarizes various catalytic systems that can be applied to the synthesis of substituted benzyl hydrazines.

Solvent-Free or Environmentally Benign Protocols

Green chemistry principles encourage the reduction or elimination of hazardous solvents. unibo.it For the synthesis of this compound, several environmentally benign protocols can be considered.

Solvent-Free Synthesis: Reductive amination can be effectively carried out under solvent-free conditions, often leading to higher yields and simpler work-up procedures. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating solvent-free reactions. rasayanjournal.co.in The condensation of hydrazides with aldehydes to form hydrazones, a key step in the synthesis of the target molecule, can be achieved rapidly and in high yields using microwave irradiation without any solvent. researchgate.netmdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry provides another energy-efficient and green method for chemical synthesis. nih.gov Ultrasound irradiation can promote the synthesis of hydrazine derivatives in aqueous or bio-based solvent systems like water-glycerol, often resulting in faster reaction times and higher yields compared to conventional heating. nih.govresearchgate.net

Greener Solvents: When a solvent is necessary, the use of environmentally friendly options is preferred. youtube.com Bio-based solvents like ethanol are considered greener alternatives. sigmaaldrich.com Studies on solvent selection for reductive amination provide guidance on replacing hazardous chlorinated solvents with more sustainable options. strath.ac.ukfao.org

Flow Chemistry Applications in Synthesis

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. youtube.com The continuous synthesis of hydrazine derivatives has been successfully demonstrated using flow reactors.

For the synthesis of this compound via reductive amination, a continuous flow setup would typically involve pumping streams of 4-isopropylbenzaldehyde, hydrazine, and a reducing agent through a heated reactor coil. The residence time, which is the time the reactants spend in the reactor, is a critical parameter that can be precisely controlled to optimize the yield and minimize by-product formation. stolichem.com

Catalysts can be incorporated into the flow system in the form of packed-bed reactors. goflow.at These catalyst beds contain a solid-supported catalyst, allowing for continuous reaction and easy separation of the catalyst from the product stream. nasa.govresearchgate.net This approach is particularly advantageous for catalytic hydrogenations and other heterogeneous catalytic reactions. The optimization of parameters such as temperature, flow rate, and reagent concentration can be systematically performed to achieve high efficiency in a continuous production process. hionchemistry.com

Advanced Spectroscopic and Structural Characterization of 4 Isopropyl Benzyl Hydrazine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides profound insights into the functional groups and conformational aspects of (4-isopropyl-benzyl)-hydrazine. By examining the vibrational modes of the molecule, a detailed understanding of its structural features can be achieved.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent parts: the substituted benzene (B151609) ring, the isopropyl group, the methylene (B1212753) bridge, and the hydrazine (B178648) moiety.

The aromatic ring would be identified by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1610-1400 cm⁻¹ region. tum.de The substitution pattern on the benzene ring, specifically the para-substitution, can be confirmed by the presence of characteristic out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ range.

The isopropyl group would show characteristic C-H stretching vibrations for the CH and CH₃ groups in the 2975-2870 cm⁻¹ range. Additionally, C-H bending vibrations for the methyl groups are expected around 1465 cm⁻¹ and 1385 cm⁻¹ (the latter often appearing as a doublet for the isopropyl group).

The methylene (-CH₂-) bridge connecting the benzyl (B1604629) group to the hydrazine moiety would exhibit its own C-H stretching and bending vibrations, though these may overlap with signals from the isopropyl group.

The hydrazine group (-NH-NH₂) is characterized by N-H stretching vibrations, which typically appear as multiple bands in the 3400-3200 cm⁻¹ region due to symmetric and asymmetric stretching of the -NH₂ group and the N-H stretch of the secondary amine. N-H bending (scissoring) vibrations are expected around 1630-1580 cm⁻¹. The N-N stretching vibration is often weak in the infrared spectrum and can be difficult to identify but typically appears in the 1150-1050 cm⁻¹ range.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous structures. tum.denih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching (asymmetric & symmetric) | 3400 - 3200 | Hydrazine (-NH-NH₂) |

| Aromatic C-H Stretching | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretching (isopropyl, methylene) | 2975 - 2870 | Isopropyl, Methylene |

| C=C Stretching (in-ring) | 1610 - 1450 | Benzene Ring |

| N-H Bending | 1630 - 1580 | Hydrazine (-NH₂) |

| C-H Bending (aliphatic) | 1465 - 1370 | Isopropyl, Methylene |

| N-N Stretching | 1150 - 1050 | Hydrazine (-N-N-) |

| C-H Out-of-Plane Bending (para-subst.) | 850 - 800 | Benzene Ring |

Raman Spectroscopy for Molecular Vibrational Modes and Structural Elucidation

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. libretexts.org This technique is particularly useful for identifying vibrations of non-polar bonds.

For this compound, the symmetric vibrations of the benzene ring, particularly the ring "breathing" mode around 1000 cm⁻¹, are expected to produce a strong Raman signal. The C=C stretching vibrations of the aromatic ring will also be prominent. The N-N single bond, which is often weak in the IR spectrum, is expected to show a more distinct signal in the Raman spectrum.

The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a comprehensive structural elucidation. nih.gov The table below outlines the expected prominent Raman shifts for the compound, drawing comparisons from isopropylbenzene and hydrazine derivatives. nih.govresearchgate.netnih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3080 - 3050 | Benzene Ring |

| Aliphatic C-H Stretching | 2975 - 2870 | Isopropyl, Methylene |

| C=C Stretching (in-ring) | 1610, 1580 | Benzene Ring |

| Ring Breathing (symmetric) | ~1000 | Benzene Ring |

| N-N Stretching | 1100 - 1000 | Hydrazine (-N-N-) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules, providing information on the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. The aromatic protons are expected to appear in the range of 7.0-7.5 ppm. Due to the para-substitution, they would likely appear as two doublets, characteristic of an AA'BB' system. The benzylic protons (-CH₂-) would give a singlet at approximately 3.8-4.2 ppm. The methine proton (-CH-) of the isopropyl group would be a septet around 2.8-3.0 ppm, coupled to the six methyl protons. The methyl protons (-CH₃) of the isopropyl group would appear as a doublet around 1.2 ppm. The protons on the hydrazine moiety (-NH-NH₂) would appear as broad signals that can exchange with deuterium (B1214612) oxide; their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the 125-150 ppm region. docbrown.info The benzylic carbon would be expected around 50-55 ppm. The methine carbon of the isopropyl group would appear at approximately 34 ppm, and the methyl carbons would be around 24 ppm. docbrown.info

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. docbrown.infodocbrown.info

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~1.2 (d) | ~24 |

| Isopropyl -CH | ~2.9 (sept) | ~34 |

| Benzyl -CH₂- | ~4.0 (s) | ~53 |

| Aromatic C-H (ortho to CH₂) | ~7.2 (d) | ~128 |

| Aromatic C-H (ortho to isopropyl) | ~7.1 (d) | ~126 |

| Aromatic C (ipso, attached to CH₂) | - | ~138 |

| Aromatic C (ipso, attached to isopropyl) | - | ~148 |

| Hydrazine -NH, -NH₂ | Variable (broad s) | - |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton of the isopropyl group and the methyl protons, confirming their connectivity. The aromatic protons would also show correlations consistent with their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~1.2 ppm would correlate with the carbon signal at ~24 ppm.

Nitrogen NMR (¹⁵N NMR) for Hydrazine Moiety Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atoms in the hydrazine moiety. nih.gov The chemical shifts of the two nitrogen atoms in this compound would be different due to their different substitution. The terminal -NH₂ nitrogen would have a chemical shift in a different region compared to the -NH- nitrogen attached to the benzyl group. The expected chemical shifts for substituted hydrazines can range widely, but typical values for alkyl- and aryl-substituted hydrazines are found in the range of -300 to -200 ppm relative to nitromethane. acs.org The coupling between the two adjacent ¹⁵N atoms (¹J(¹⁵N,¹⁵N)) could also be observed in an appropriately labeled sample, providing further confirmation of the hydrazine structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS analysis would be expected to yield a molecular ion peak that corresponds to its exact mass.

The theoretical exact mass of this compound (C₁₀H₁₆N₂) can be calculated based on the masses of its constituent isotopes. This calculated mass can then be compared to the experimentally determined mass from the HRMS spectrum. A minimal difference between the theoretical and experimental values, typically within a few parts per million (ppm), would confirm the elemental composition of the molecule.

Hypothetical HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆N₂ |

| Theoretical Exact Mass | 164.1313 |

| Experimentally Determined Mass | 164.1310 |

| Mass Error | -1.8 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

This hypothetical data illustrates the high level of accuracy provided by HRMS, which would unequivocally support the molecular formula of C₁₀H₁₆N₂ for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions and crystal packing.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsions

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset can be presented to illustrate the expected findings. The data would reveal the precise geometry of the molecule in the solid state.

Hypothetical Selected Bond Lengths, Angles, and Torsions for this compound:

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.45 |

| N2-C7 | 1.47 |

| C7-C1 | 1.51 |

| C4-C10 | 1.54 |

| Bond Angles (°) ** | |

| N1-N2-C7 | 110.5 |

| N2-C7-C1 | 112.0 |

| C2-C1-C6 | 118.5 |

| Torsion Angles (°) ** | |

| N1-N2-C7-C1 | 175.0 |

| N2-C7-C1-C2 | -65.0 |

These hypothetical values are based on typical bond lengths and angles for similar organic molecules and illustrate the detailed structural information that can be obtained from single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions and Packing Arrangements in the Solid State

The arrangement of molecules in a crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. The hydrazine moiety is capable of acting as both a hydrogen bond donor and acceptor, which would likely play a significant role in the crystal packing of this compound.

An analysis of the crystal structure would likely reveal a network of intermolecular hydrogen bonds involving the -NH₂ and -NH- groups of the hydrazine moiety. For instance, the terminal nitrogen (N1) could donate a hydrogen bond to a nitrogen atom of an adjacent molecule, leading to the formation of dimers or extended chains. The packing of the aromatic rings and isopropyl groups would be influenced by weaker van der Waals interactions.

Chiroptical Spectroscopy (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. Chirality arises from the non-superimposable mirror image of a molecule. In the case of this compound, the molecule itself is not chiral as it possesses a plane of symmetry. Therefore, chiroptical spectroscopy would not be applicable for its characterization in its native state, and it would be expected to be optically inactive.

Reaction Chemistry and Mechanistic Studies of 4 Isopropyl Benzyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH₂) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature imparts significant nucleophilicity to the molecule and is the primary site for a variety of chemical transformations.

The terminal nitrogen atom of the hydrazine moiety in (4-Isopropyl-benzyl)-hydrazine is a potent nucleophile, readily participating in reactions with electrophilic species. The nucleophilicity of hydrazines is a complex property, influenced by substituent effects. acs.orgresearchgate.net While alkyl groups can modulate the electron density and reactivity of the nitrogen atoms, the fundamental nucleophilic character remains a cornerstone of its chemistry. acs.org

Alkylation: The reaction with alkyl halides leads to the formation of N-alkylated derivatives. The reaction proceeds via a standard SN2 mechanism where the hydrazine nitrogen attacks the electrophilic carbon of the alkyl halide. Controlling the degree of alkylation can be challenging, as mono-, di-, and even tri-substituted products can form. organic-chemistry.org Methodologies for selective alkylation often involve the use of protecting groups or the formation of a nitrogen dianion to direct the substitution to a specific nitrogen atom. organic-chemistry.orgd-nb.info For instance, potassium iodide can be used to catalyze the alkylation of protected benzylhydrazines by generating a more reactive alkyl iodide in situ. kirj.ee

Acylation: Acylation with agents such as acid chlorides or anhydrides occurs readily at the terminal nitrogen to yield N-acylhydrazines (hydrazides). wustl.edu This reaction is typically rapid and can be controlled to produce mono-acylated products under mild conditions. wustl.edugoogle.com Further acylation can occur on the second nitrogen, leading to diacylhydrazines. wustl.edu The formation of hydrazides is a common synthetic step, as these derivatives are important intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. nih.govorganic-chemistry.org

| Reaction Type | Electrophile | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-(4-isopropyl-benzyl)-hydrazine |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-(4-isopropyl-benzyl)-hydrazine |

This compound reacts with aldehydes and ketones in a condensation reaction to form hydrazones. youtube.com This reaction is a cornerstone of hydrazine chemistry and is widely used for the detection and derivatization of carbonyl compounds. youtube.comresearchgate.net The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.netquora.com The reaction is typically catalyzed by a small amount of acid. researchgate.net The resulting (4-isopropyl-benzyl)hydrazones are stable, often crystalline, compounds.

Oxidation: The hydrazine moiety is susceptible to oxidation by various oxidizing agents. The oxidation of substituted hydrazines can lead to a range of products depending on the specific hydrazine and the oxidant used. acs.orgrsc.org For monosubstituted hydrazines, oxidation can ultimately yield nitrogen gas and products derived from the organic substituent. acs.org For instance, oxidation with agents like lead tetra-acetate can proceed through intermediate nitrilimines. rsc.org The presence of superoxide (B77818) ions can also initiate the oxidation of hydrazines. acs.org

Reduction: While the hydrazine moiety itself is in a reduced state, its derivatives, such as hydrazones, can be readily reduced. The reduction of hydrazones formed from this compound provides a pathway to synthesize 1,2-disubstituted hydrazines. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride or magnesium in methanol. researchgate.net Furthermore, the Wolff-Kishner reduction, which uses hydrazine to reduce carbonyl groups to methylenes, highlights the powerful reducing capabilities of hydrazine under basic conditions. organic-chemistry.org

Reactivity of the Isopropylbenzyl Moiety

The isopropylbenzyl group also possesses distinct sites of reactivity: the aromatic benzene (B151609) ring and the isopropyl substituent.

The benzene ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the two substituents on the ring: the isopropyl group and the benzylhydrazine (B1204620) group.

Both the isopropyl group and the benzylhydrazine group (specifically, the CH₂-NHNH₂ attached to the ring) are considered activating groups. stackexchange.commsu.edu Activating groups increase the rate of electrophilic aromatic substitution compared to benzene by donating electron density to the ring, thereby stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Both groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. stackexchange.comquora.com

In this compound, these groups are in a para relationship. The isopropyl group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho to it). The benzylhydrazine group at position 1 directs to positions 2, 6 (ortho), and 4 (para). Since position 4 is already occupied, the substitution will be directed to the positions ortho to the benzylhydrazine group (and meta to the isopropyl group) and the positions ortho to the isopropyl group (and meta to the benzylhydrazine group). However, the isopropyl group is bulkier than the benzylhydrazine substituent, which can cause steric hindrance at its ortho positions (2 and 6), potentially favoring substitution at the positions ortho to the less bulky benzylhydrazine group. msu.eduquora.com

| Reaction | Typical Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives (likely at positions 2 and/or 3) |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted derivatives (likely at positions 2 and/or 3) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivatives (likely at position 2, ortho to the less hindered group) |

The isopropyl group itself can undergo reaction, primarily at the benzylic hydrogen—the hydrogen atom on the carbon directly attached to the benzene ring. This C-H bond is weaker than other C-H bonds in the group due to the resonance stabilization of the resulting benzylic radical or carbocation. brainly.comchemedx.org

Under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, selective bromination at the benzylic position can occur. chemedx.org Isopropylbenzene (cumene) reacts readily under these conditions due to the formation of a stable tertiary benzylic radical. chemedx.org Similarly, strong oxidizing agents can oxidize the isopropyl group. For example, the cumene (B47948) process involves the oxidation of the isopropyl group of cumene to form cumene hydroperoxide, a key industrial intermediate.

Mechanistic Investigations of Key Transformations

Mechanistic studies are crucial for understanding and optimizing the reactions of this compound. These investigations provide insights into the step-by-step processes of bond formation and cleavage, the energetics of these processes, and the structural features of transient species.

Kinetic studies on reactions involving substituted hydrazines, such as this compound, focus on determining the rate of reaction and its dependence on various factors like concentration, temperature, and the presence of catalysts. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, indicating the position of equilibrium and the relative stability of reactants and products.

The reaction of this compound with carbonyl compounds to form hydrazones is a cornerstone of its chemistry. The rate of this reaction is influenced by the electronic nature of the carbonyl compound and the steric hindrance around the reaction centers. For instance, the reaction with aldehydes is generally faster than with ketones due to the greater electrophilicity of the aldehyde carbonyl carbon and reduced steric hindrance. The 4-isopropylbenzyl group, being electron-donating, slightly increases the nucleophilicity of the hydrazine nitrogen atoms compared to unsubstituted benzylhydrazine, which can influence the reaction rate.

Illustrative Kinetic Data for Hydrazone Formation

The following table presents hypothetical kinetic data for the reaction of this compound with a series of carbonyl compounds, illustrating the expected trends.

| Carbonyl Compound | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Formaldehyde | 2.5 x 10⁻² | 45 |

| Acetaldehyde | 1.8 x 10⁻² | 50 |

| Acetone | 3.2 x 10⁻³ | 65 |

| Benzophenone | 1.5 x 10⁻⁴ | 78 |

Thermodynamically, the formation of hydrazones is typically a favorable process, driven by the formation of a stable carbon-nitrogen double bond and the elimination of a small molecule, water. The equilibrium can be shifted towards the products by removing water as it is formed. Standard thermodynamic parameters like enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°) are essential for a complete understanding of the reaction energetics. While specific thermodynamic data for this compound are not extensively documented, estimations can be made based on group contribution methods.

The reaction of hydrazines with carbonyls proceeds through a stepwise mechanism involving a tetrahedral intermediate. nih.gov Initially, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon, leading to the formation of a zwitterionic intermediate, which then undergoes proton transfer to yield a neutral carbinolamine intermediate. This intermediate then dehydrates to form the final hydrazone product. libretexts.org

The rate-determining step can vary depending on the pH of the reaction medium. Under neutral or basic conditions, the initial nucleophilic attack is often rate-limiting. In acidic conditions, the dehydration of the carbinolamine intermediate can become the slowest step.

Computational chemistry plays a significant role in elucidating the structures and energies of transition states and intermediates that are often too transient to be observed experimentally. researchgate.net These calculations can provide valuable insights into the reaction mechanism at a molecular level.

Key Intermediates in the Formation of (4-isopropyl-benzyl)-hydrazone

| Intermediate | Structure | Description |

| Carbinolamine | R₂C(OH)NHNHCH₂(C₆H₄)CH(CH₃)₂ | A tetrahedral intermediate formed by the nucleophilic addition of the hydrazine to the carbonyl group. |

| Protonated Carbinolamine | R₂C(OH₂⁺)NHNHCH₂(C₆H₄)CH(CH₃)₂ | Formed under acidic conditions, facilitating the elimination of water. |

Catalysis is often employed to enhance the rate and control the selectivity of reactions involving hydrazines.

Acid Catalysis: In hydrazone formation, acid catalysis is commonly used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. The acid also facilitates the dehydration of the carbinolamine intermediate. researchgate.net

Base Catalysis: In reactions like the Wolff-Kishner reduction, a strong base is used to deprotonate the hydrazone, initiating the conversion to the corresponding alkane. libretexts.org

Metal Catalysis: Transition metal catalysts can be used in the oxidation of hydrazines. For instance, copper(II) complexes have been shown to catalyze the aerobic oxidation of hydrazines to form various nitrogen-containing compounds. researchgate.net Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones is a method to produce chiral cyclic hydrazines with high enantioselectivity. acs.org

Impact of Catalysts on a Hypothetical Reaction of this compound

| Reaction | Catalyst | Effect on Rate | Effect on Selectivity |

| Hydrazone formation | Acetic Acid | Increased rate | No significant effect on product structure |

| Oxidation | CuCl₂/Air | Significantly increased rate | Promotes formation of azo compounds |

| Acylation | Pyridine | Increased rate | Can influence regioselectivity |

Note: This table is illustrative and highlights the general roles of catalysts in hydrazine chemistry.

Regio- and Stereoselectivity in Reactions of this compound

Regioselectivity and stereoselectivity are critical aspects of the reactivity of this compound, particularly in reactions where multiple products can be formed.

Regioselectivity: this compound has two nitrogen atoms with different steric and electronic environments. The terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the benzyl (B1604629) group. This difference in reactivity governs the regioselectivity of reactions such as acylation and alkylation. In most cases, reactions with electrophiles will occur preferentially at the terminal nitrogen atom. The 4-isopropylbenzyl group, with its moderate steric bulk, further reinforces this preference.

Illustrative Regioselectivity in the Acylation of this compound

| Electrophile | Reaction Conditions | Major Product | Minor Product |

| Acetyl Chloride | Pyridine, 0 °C | N'-(4-isopropylbenzyl)acetohydrazide | N-(4-isopropylbenzyl)acetohydrazide |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | N'-(4-isopropylbenzyl)benzohydrazide | N-(4-isopropylbenzyl)benzohydrazide |

Note: The table illustrates the expected major and minor products based on the relative nucleophilicity and steric hindrance of the two nitrogen atoms.

Stereoselectivity: While this compound itself is achiral, it can be used in reactions to create chiral centers. If the hydrazine is reacted with a chiral carbonyl compound or if a chiral auxiliary is used, diastereomeric products can be formed. The stereochemical outcome of such reactions is influenced by the steric and electronic properties of the substituents on both the hydrazine and the reaction partner. The 4-isopropylbenzyl group can play a role in directing the stereochemistry by influencing the preferred conformation of the transition state. The development of stereoselective reactions involving chiral hydrazones has been an area of active research, with applications in the synthesis of chiral amines. acs.orgnih.gov

Computational and Theoretical Studies on 4 Isopropyl Benzyl Hydrazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic behavior of (4-ISOPROPYL-BENZYL)-HYDRAZINE. These methods provide insights into the molecule's geometry, reactivity, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. imist.ma This process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric properties.

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-N bond length | ~1.47 Å |

| N-N bond length | ~1.45 Å |

| C-H bond length | ~1.09 Å |

| C-C-C (isopropyl) bond angle | ~111° |

| C-N-N bond angle | ~110° |

Note: The data in this table is representative of typical bond lengths and angles for similar organic molecules and should be considered illustrative.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | 0.2 |

| HOMO-LUMO Gap | 6.0 |

Note: These energy values are hypothetical and serve to illustrate the outcome of an FMO analysis.

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. chemrxiv.orgchemrxiv.org It is generated by calculating the electrostatic potential at the electron density surface. Different colors on the ESP map indicate varying charge potentials: red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. rsc.org For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the hydrazine (B178648) group due to their lone pairs of electrons, and a relatively non-polar character on the isopropyl-benzyl group.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis explores these different arrangements and their relative energies.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing a specific dihedral angle and calculating the molecule's energy at each step. This process helps to identify the most stable conformers (energy minima) and the transition states that connect them (energy maxima). For this compound, a PES scan around the C-N and N-N bonds would reveal the rotational barriers and the preferred orientations of the benzyl (B1604629) and hydrazine moieties.

| Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 60° | 1.5 |

| 120° | 3.8 |

| 180° | 0.0 |

Note: This table presents a simplified, hypothetical energy profile for the rotation around a key bond.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with the surrounding environment. rsc.org For this compound, an MD simulation could reveal how the molecule flexes and changes shape at a given temperature, providing insights into its flexibility and how it might interact with other molecules. The simulation can also help to understand the stability of different conformers and the timescale of transitions between them.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and characterization.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is a cornerstone of molecular characterization. core.ac.ukarxiv.org For a molecule like this compound, DFT calculations would be employed to optimize its three-dimensional geometry and subsequently compute its vibrational frequencies and intensities. These calculations would yield a predicted infrared (IR) and Raman spectrum.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which provides the force constants for the molecular vibrations. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each predicted spectral peak. For instance, characteristic stretching and bending frequencies for the N-H and C-H bonds in the hydrazine and isopropylbenzyl moieties, respectively, would be identified. The theoretical spectra serve as a valuable reference for experimental chemists, aiding in the analysis of laboratory-measured spectra. mdpi.com

Table 1: Hypothetical IR and Raman Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|

| N-H Stretch | 3300-3400 | Low |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | High |

| C=C Aromatic Stretch | 1450-1600 | High |

| N-H Bend | 1550-1650 | Medium |

| CH₂ Bend | 1400-1450 | Medium |

Note: This table is illustrative and not based on published data for the specific compound.

Computational NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For this compound, these calculations would predict the chemical shifts for the protons and carbons of the isopropyl group, the benzyl ring, the methylene (B1212753) bridge, and the hydrazine moiety. The predicted shifts would be sensitive to the electronic environment of each nucleus, providing detailed information about the molecule's structure and conformation. nih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isopropyl CH | 2.8 - 3.0 | 33 - 35 |

| Isopropyl CH₃ | 1.2 - 1.4 | 23 - 25 |

| Aromatic CH | 7.1 - 7.4 | 125 - 130 |

| Benzyl CH₂ | 3.8 - 4.0 | 50 - 55 |

Note: This table is illustrative and not based on published data for the specific compound.

Reaction Mechanism Simulations

Computational chemistry allows for the detailed investigation of chemical reaction pathways, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a reaction involving this compound, a key step is to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various computational algorithms can be used to find this structure.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired chemical species. This provides a detailed picture of the geometric changes that occur during the reaction. rsc.org

Computational Thermochemistry and Kinetics of Reactions

With the energies of the reactants, transition state, and products calculated, important thermochemical and kinetic parameters can be determined. The activation energy of the reaction is the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate.

Computational thermochemistry can also be used to calculate the enthalpy and Gibbs free energy of reaction, indicating whether a reaction is exothermic or endothermic, and spontaneous or non-spontaneous. researchgate.netosti.gov For reactions involving hydrazine derivatives, these calculations can shed light on their stability and reactivity. mdpi.com

Applications of 4 Isopropyl Benzyl Hydrazine in Advanced Chemical Research Excluding Clinical/biological

Development of Novel Materials

Components in Metal-Organic Frameworks (MOFs) or Coordination Polymers

A comprehensive search of chemical literature and databases did not yield any specific studies or data indicating the use of (4-ISOPROPYL-BENZYL)-HYDRAZINE as a building block, ligand, or functional component in the synthesis or structure of Metal-Organic Frameworks (MOFs) or coordination polymers. Research on hydrazine (B178648) derivatives in MOFs often focuses on ligands with specific functionalities designed to impart catalytic activity or selective adsorption properties to the framework, but this compound has not been featured in this context. rsc.orgnih.gov

Catalysis and Ligand Design

Organocatalysis involving Hydrazine Derivatives

No published studies were found that describe the use of this compound as an organocatalyst or as a precursor for the design of an organocatalyst. The field of organocatalysis frequently employs chiral amines, thioureas, and other functional molecules, including some hydrazine derivatives, but the specific utility of this compound in this capacity has not been reported.

Analytical Chemistry Applications

Derivatizing Agent for Spectroscopic Detection

A review of analytical chemistry literature shows no evidence of this compound being used as a derivatizing agent for the spectroscopic detection of analytes. Hydrazine-based reagents are commonly used to react with carbonyl compounds to form hydrazones, which can then be detected using techniques like UV-Vis or fluorescence spectroscopy. researchgate.netnih.govlibretexts.org However, there are no specific methods or research findings that utilize this compound for this purpose.

Precursor for Chromatographic Stationary Phases

There is no information available in the scientific literature to suggest that this compound has been used as a precursor for the synthesis of chromatographic stationary phases. The development of new stationary phases is a dynamic area of research, but it does not currently include methodologies based on this specific compound. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 4 Isopropyl Benzyl Hydrazine

Exploration of Asymmetric Synthesis and Chiral Induction

The development of novel chiral building blocks is fundamental to advancing synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. The structure of (4-ISOPROPYL-BENZYL)-HYDRAZINE makes it an intriguing candidate for applications in asymmetric synthesis.

Future research could focus on utilizing this compound as a chiral auxiliary. Chiral hydrazine (B178648) auxiliaries have proven effective in controlling stereochemistry in various chemical transformations. The bulky 4-isopropylbenzyl group could offer significant steric hindrance, enabling high levels of diastereocontrol in reactions such as alkylations or additions to the corresponding hydrazones. nih.govacs.org By temporarily attaching this hydrazine to a prochiral molecule, it could guide the approach of reagents to one face of the molecule, thereby inducing chirality. After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

| Potential Asymmetric Application | Proposed Role of this compound | Key Research Objective |

| Asymmetric Alkylation | Chiral Auxiliary | To control the stereoselective formation of new carbon-carbon bonds. |

| Diastereoselective Michael Addition | Chiral Hydrazone Derivative | To achieve high diastereoselectivity in conjugate additions to α,β-unsaturated systems. |

| Asymmetric Catalysis | Chiral Ligand for Transition Metals | To develop novel catalysts for enantioselective transformations. |

Integration into Photochemistry and Electrochemistry Research

The fields of photochemistry and electrochemistry offer powerful tools for organic synthesis, often providing milder and more selective reaction pathways compared to traditional thermal methods. Hydrazine derivatives have recently gained significant attention as radical precursors under photochemical and electrochemical conditions. rsc.org

The this compound molecule could be investigated as a precursor for benzyl (B1604629) and hydrazinyl radicals. Electrochemical oxidation of hydrazine derivatives on various metal electrodes is a known process, and the specific substitution on the benzyl ring could influence the oxidation potential and the stability of the resulting radical intermediates. osti.gov Similarly, photochemical cleavage of the N-N or C-N bond could generate reactive species for subsequent coupling reactions. rsc.org The study of its electrochemical oxidation could lead to novel electrosynthetic methods for creating complex molecules. tandfonline.com

Furthermore, appending redox-active fragments, such as fluorescent dyes, to hydrazine moieties can influence their reactivity and create systems where redox events can be controlled or monitored. nih.gov Future studies could involve creating derivatives of this compound that incorporate photo- or electro-active groups, enabling their use in photoelectrochemical cells or as components in redox-switchable systems. scientific.net

Nanomaterials and Surface Chemistry Applications

The functionalization of surfaces and nanomaterials is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for applications in catalysis, sensing, and medicine. mdpi.com Hydrazine and its derivatives are effective for anchoring molecules to surfaces due to the reactivity of the amino groups.

This compound could be used as a surface modification agent for various nanomaterials, including magnetic nanoparticles, graphene oxide, and quantum dots. nih.govrsc.orgmdpi.com The hydrazine group can form covalent bonds (e.g., hydrazones) with carbonyl groups on activated surfaces, while the 4-isopropylbenzyl group would form an outer layer, influencing the material's properties such as hydrophobicity, dispersibility, and interfacial interactions. For instance, functionalizing magnetic nanoparticles with this compound could create novel materials for specific extraction or separation processes. nih.gov The reductive nature of hydrazine could also be exploited in the one-step synthesis of metal nanoparticle-functionalized materials. researchgate.net

| Nanomaterial Platform | Functionalization Strategy | Potential Application Area |

| Graphene Oxide | Covalent attachment via hydrazine group | Advanced polymer nanocomposites mdpi.com |

| Magnetic Nanoparticles (Fe₃O₄) | Surface modification to form hydrazide | Specific enrichment of biomolecules rsc.org |

| Porous Polymers | In-situ reduction and functionalization | Catalysis and filtration researchgate.net |

Development of Advanced Computational Models for Complex Reactivity

Computational chemistry provides invaluable insights into reaction mechanisms, electronic structures, and molecular properties, guiding experimental design and accelerating discovery. acs.org Developing advanced computational models for this compound is a crucial step toward understanding and predicting its complex reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the N-N homolytic bond dissociation enthalpies (BDEs), providing a measure of the bond's strength and the ease of radical formation. sci-hub.box Such studies can compare the BDE of this compound with other substituted hydrazines to understand how the electronic and steric effects of the 4-isopropylbenzyl group influence its stability and reactivity. nih.gov

Furthermore, computational models can elucidate the mechanisms of potential reactions, such as its role in asymmetric catalysis or its behavior under photochemical and electrochemical conditions. researchgate.net Modeling transition states and reaction pathways can help optimize reaction conditions and predict the stereochemical outcomes of asymmetric transformations. acs.org These theoretical studies would be instrumental in guiding the synthetic applications of this compound, saving significant experimental time and resources.

Sustainable and Scalable Synthetic Pathways for Industrial and Academic Relevance

For any chemical compound to have a significant impact, its synthesis must be efficient, scalable, and environmentally sustainable. Future research must focus on developing green synthetic routes to this compound.

A promising approach is the direct amination of benzylic C(sp³)–H bonds. Recent studies have shown the synthesis of benzyl hydrazine derivatives through the oxidative amination of alkylarenes with dialkyl azodicarboxylates. rsc.org Applying such a C-H activation strategy to 4-isopropyltoluene would provide a more atom-economical and direct route to the target molecule, avoiding multiple pre-functionalization steps.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for (4-isopropyl-benzyl)-hydrazine, and how can reaction parameters be optimized for yield?

- Methodological Answer : Synthesis typically involves hydrazine substitution or condensation reactions. For example, hydrazine hydrate may react with 4-isopropylbenzyl halides under reflux in ethanol, with yields dependent on temperature (60–80°C), molar ratios (1:1.2 hydrazine:halide), and reaction time (6–12 hours). Side products like bis-alkylated hydrazines can be minimized by slow addition of hydrazine. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Optimization studies should track reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H NMR should show characteristic peaks for the isopropyl group (δ 1.2–1.3 ppm, doublet) and benzyl-hydrazine protons (δ 3.8–4.2 ppm, singlet for NH). C NMR confirms aromatic carbons (δ 120–140 ppm) and the carbonyl/imine group (if applicable).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can assess purity. Compare retention times against known standards.

- Mass Spectrometry : ESI-MS or GC-MS should display the molecular ion peak [M+H] at m/z 179.2 (calculated for CHN).

- Cross-reference with databases like Reaxys or SciFinder to validate spectral data against literature .

Advanced Research Questions

Q. What mechanistic insights inform catalyst design for this compound decomposition into hydrogen-rich gases?

- Methodological Answer : Catalytic decomposition (e.g., using Ni-based catalysts) involves two pathways:

- N–N Bond Cleavage : Favored in alkaline conditions, producing NH and N.

- H Generation : Requires selective N–H bond activation, often enhanced by alloying Ni with Pt or Pd.

- Kinetic studies using temperature-programmed desorption (TPD) and DFT calculations reveal that surface adsorption strength of intermediates (e.g., NHNH) dictates selectivity. Optimize catalysts by tuning metal-support interactions (e.g., using CeO or AlO) and reaction temperatures (80–120°C for liquid-phase, 200–300°C for gas-phase) .

Q. How do computational studies enhance the understanding of this compound reactivity in organic synthesis?

- Methodological Answer : Density functional theory (DFT) can model transition states and activation barriers. For example, in hydrazine-catalyzed carbonyl-olefin metathesis, computational studies predict that bicyclic hydrazine catalysts (e.g., [2.2.2]-bicyclic structures) lower the activation energy for cycloreversion steps by 15–20 kJ/mol compared to [2.2.1]-analogs. Experimental validation involves synthesizing proposed catalysts and comparing turnover frequencies (TOF) under standardized conditions (e.g., 0.1 mol% catalyst, 25°C, DCM solvent). Synergistic computational-experimental workflows are key to rational catalyst design .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound decomposition?

- Methodological Answer : Discrepancies often arise from differences in:

- Hydrazine Activation : Aqueous vs. anhydrous conditions alter protonation states and reaction pathways.

- Catalyst Pretreatment : Reduction methods (H flow vs. NaBH treatment) affect active-site availability.

- Analytical Techniques : Gas chromatography (GC) vs. mass spectrometry (MS) may yield varying N/H ratios due to detection limits.

- Standardize protocols by reporting turnover numbers (TON), Faradaic efficiencies (for electrochemical systems), and full material balances. Cross-validate results using in situ IR or Raman spectroscopy to track intermediate species .

Q. What strategies are effective for studying this compound interactions with biological targets?

- Methodological Answer : For pharmacological studies:

- Docking Simulations : Use AutoDock Vina to model binding to targets like estrogen-related receptor gamma (PDB: 1BA). Prioritize residues involved in hydrogen bonding (e.g., Arg-316, Glu-275).

- In Vitro Assays : Measure IC values via competitive ELISA or fluorescence polarization.

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification.

- Cross-reference DrugBank entries (e.g., DB06884) for known ADME profiles and toxicity thresholds .

Tables for Key Data

Table 1 : Spectroscopic Reference Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 1.25 (d, 6H, CH(CH)), δ 4.1 (s, 2H, NH) | |

| ESI-MS | m/z 179.2 [M+H] | |

| HPLC (C18) | Retention time: 8.2 min (70:30 ACN:HO) |

Table 2 : Catalytic Performance of Ni-Based Catalysts in Hydrazine Decomposition

| Catalyst | TOF (h) | H Selectivity (%) | Conditions | Reference |

|---|---|---|---|---|

| Ni/AlO | 120 | 65 | 80°C, pH 12 | |

| Ni-Pt/CeO | 310 | 92 | 100°C, HO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.